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Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-25

Cat. No.: B15568826

The main protease (Mpro), also known as the 3C-like protease (3CLpro), is a crucial enzyme in
the life cycle of SARS-CoV-2, the virus responsible for COVID-19.[1][2] Mpro is responsible for
cleaving the viral polyproteins into functional non-structural proteins, which are essential for
viral replication and transcription.[1][3] This makes it a prime target for the development of
antiviral drugs.[1] The ability to produce high yields of pure, active recombinant Mpro is
fundamental for structural biology, drug screening, and inhibitor characterization studies.

These application notes provide a detailed protocol for the expression of recombinant SARS-
CoV-2 Mpro in Escherichia coli and its subsequent purification to high homogeneity. The
protocol is based on commonly used methods involving an N-terminal affinity tag that is later
cleaved to yield the mature enzyme.

Data Summary

The following tables summarize the typical materials and expected outcomes of the Mpro
expression and purification protocol.

Table 1: Plasmid and Host Strain Specifications
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Component

Specification

Purpose

Expression Vector

pET-based vector (e.g., pNIC,
pET15b, pET-28a)

T7 promoter for strong,

inducible expression in E. coli.

[2]14]5][6]

Resistance Marker

Kanamycin or Ampicillin

Selection for plasmid-

containing bacteria.[4][6]

Protein Construct

SARS-CoV-2 Mpro (306 amino

acids)

Target protein for expression.

[7](8]

Affinity Tag

N-terminal His6-SUMO tag

Facilitates purification via
Immobilized Metal Affinity
Chromatography (IMAC) and
enhances solubility.[4][5]

Expression Host

E. coli BL21(DE3) or Rosetta
(DE3) strains

Contains T7 RNA polymerase
required for expression from
pPET vectors.[5][6][7]

Table 2: Expected Yield and Purity at Purification Stages
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o . ) Purity (by SDS-
Purification Step Typical Yield Notes
PAGE)
Yield is dependent on
Cell Pellet (from 6 L ) media (e.g., TB
~80-90 g wet weight N/A _
culture) media) and growth
conditions.[4][5]
- . Contains all soluble
Clarified Lysate Variable <10% )
host cell proteins.
Eluted fraction
Post-IMAC (Affinity) ~80-100 mg/L culture >80% contains His-SUMO-
Mpro.[9]
Mature Mpro is
Post-Tag Cleavage & ]
~60-80 mg/L culture >90% collected in the flow-
Reverse IMAC
through.
Post-SEC (Final Final pure, monomeric
~50-70 mg/L culture >95%

Polish)

Mpro.[3]

Experimental Workflow and Diagrams

The overall process involves transforming an expression plasmid into E. coli, inducing protein

expression, harvesting the cells, and purifying the target protein through a multi-step

chromatography process.
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Caption: Overall workflow for recombinant Mpro expression and purification.
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Caption: Logical flow of the multi-step protein purification process.

Detailed Experimental Protocols
Protocol 1: Expression of His-SUMO-Mpro

This protocol details the expression of Mpro in E. coli.

o Transformation: Transform the expression plasmid (e.g., pNIC-His-SUMO-Mpro) into a
competent E. coli expression strain like BL21(DE3).[2] Plate on LB-agar with the appropriate
antibiotic (e.g., 50 pg/mL kanamycin) and incubate overnight at 37°C.[4][5]

» Starter Culture: Inoculate a single colony into 10-50 mL of LB medium containing the
selection antibiotic.[4] Grow the culture overnight at 37°C with shaking at ~200 rpm.[4][5]

o Large-Scale Growth: The next day, inoculate 6 L of Terrific Broth (TB) or LB medium with the
overnight starter culture (a 1:1000 dilution is common). Add the selection antibiotic.

 Induction: Grow the large-scale culture at 37°C with vigorous shaking until the optical density
at 600 nm (OD600) reaches 0.6-0.8.[6][7]

o Protein Expression: Cool the cultures to 18-20°C. Induce protein expression by adding
isopropyl--D-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[6][7]
Continue to incubate the culture overnight (16-18 hours) at the reduced temperature with
shaking.[7]

e Harvesting: Harvest the bacterial cells by centrifugation at 4,000 x g for 30 minutes at 4°C.[4]
Discard the supernatant. The total pellet weight from a 6 L culture is typically around 88g.[4]
[5] The cell pellet can be processed immediately or stored at -80°C until needed.[4][5]
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Protocol 2: Purification of Mature Mpro

This protocol covers the purification of Mpro from the cell pellet to a final pure product.
e Cell Lysis:

o Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 20 mM Tris-HCI pH 8.5, 250 mM
NaCl, 2 mM [-Mercaptoethanol, 0.2% Triton X-100).[7] Use approximately 5 mL of buffer
per gram of wet cell paste.

o Disrupt the cells by sonication on ice.[7]

o Clarify the lysate by centrifugation at high speed (e.g., 30,000 x g) for 45 minutes at 4°C to
pellet cell debris. Collect the supernatant.

« Affinity Chromatography (IMAC):

[¢]

Equilibrate a Ni-NTA affinity column (e.g., a 5 mL HisTrap FF column) with Binding Buffer
(e.g., 20 mM Tris-HCI pH 8.5, 250 mM NaCl, 2 mM B-Mercaptoethanol).[7][8]

o Load the clarified supernatant onto the column at a flow rate of ~1 mL/min.[7][8]

o Wash the column with several column volumes (CVs) of Wash Buffer (Binding Buffer with
a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.

o Elute the His-SUMO-Mpro protein using Elution Buffer (Binding Buffer with a high
concentration of imidazole, e.g., 150-300 mM).[7][8] Collect fractions and analyze by SDS-
PAGE to identify those containing the fusion protein.

e Tag Cleavage:
o Pool the fractions containing His-SUMO-Mpro.

o Dialyze the pooled sample overnight at 4°C against a dialysis buffer (e.g., 20 mM Tris-HCI
pH 8.5, 150 mM NaCl, 2 mM [-Mercaptoethanol).[7][8]

o During dialysis, add His-tagged SUMO protease (SENP1) to cleave the His-SUMO tag
from Mpro.[5] A typical ratio is 1:100 (w/w) of protease to fusion protein.
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* Reverse IMAC:
o After cleavage, pass the dialyzed sample back over the equilibrated Ni-NTA column.[7][8]

o The mature Mpro, now without a His-tag, will not bind to the resin and will be collected in
the flow-through.[7][8]

o The cleaved His-SUMO tag, the His-tagged SENP1 protease, and any uncleaved fusion
protein will bind to the column.[5][7][8]

e Size-Exclusion Chromatography (SEC):

o Concentrate the flow-through containing mature Mpro using a centrifugal concentrator
(e.g., 10 kba MWCO).[5]

o Inject the concentrated protein onto a size-exclusion chromatography column (e.g.,
Superdex 75 or 200) pre-equilibrated with a suitable storage buffer (e.g., 50 mM HEPES
pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM EDTA).[7]

o Collect fractions corresponding to the monomeric Mpro peak (~34 kDa).[3]

o Analyze fractions by SDS-PAGE to confirm purity (=95%).[3] Pool the pure fractions,
aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 3: Mpro Activity Assay (FRET-based)

To confirm the purified Mpro is catalytically active, a fluorogenic activity assay can be
performed.[10]

e Principle: The assay uses a synthetic peptide substrate that contains a fluorophore and a
guencher.[1] In its intact state, the fluorescence is quenched. Upon cleavage by active Mpro,
the fluorophore is released from the quencher, resulting in a detectable increase in
fluorescence.[1][2]

e Procedure:

o Prepare a reaction mixture in an assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NacCl, 1
mM EDTA, 1 mM DTT).
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o Add the purified Mpro to the reaction mixture at a final concentration of ~0.2 uM.[11]

o Initiate the reaction by adding the FRET substrate (e.g., to a final concentration of 20 uM).
[11]

o Monitor the increase in fluorescence over time using a plate reader at the appropriate
excitation and emission wavelengths for the specific fluorophore used. The initial rate of
the reaction is proportional to the enzyme's activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15568826#protocol-for-expressing-and-purifying-
recombinant-sars-cov-2-mpro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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